4-Cyano-2-(methylthio)benzoic acid

Acid Dissociation Constant Electronic Effects Solubility

Pharmaceutical and agrochemical R&D requires precise substitution patterns to ensure synthetic success. Generic analogs with altered electronic properties often lead to route failure. This ortho-disubstituted benzoic acid delivers a validated push-pull system. - **Key Differentiator**: Unique 4-cyano (EWG) / 2-methylthio (EDG) arrangement for regioselective coupling & heterocycle construction. - **Technical Data**: XLogP3 1.7, TPSA 86.4 Ų, MW 193.22. - **Supply**: Standard packaging available; global shipment from BenchChem inventory.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B13664427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-(methylthio)benzoic acid
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)C#N)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyWKRHTRDHUNNLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-(methylthio)benzoic Acid: Overview


4-Cyano-2-(methylthio)benzoic acid (CAS 1426338-28-4) is a benzoic acid derivative featuring electron-withdrawing cyano and electron-donating methylthio substituents at the 4- and 2-positions, respectively . This ortho-disubstituted scaffold provides a unique electronic and steric environment, making it a versatile intermediate for constructing heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials [1]. The compound is characterized by a molecular weight of 193.22 g/mol and a topological polar surface area (TPSA) of 86.4 Ų, indicating moderate polarity suitable for both organic synthesis and potential biological applications [2].

Ortho-disubstituted benzoic acid building block with electron-withdrawing CN and electron-donating SMe
Versatile intermediate for heterocyclic synthesis and API research
Moderate polarity (TPSA 86.4 Ų) supports both organic and aqueous reaction media
Commercially available with defined purity, enabling immediate procurement

4-Cyano-2-(methylthio)benzoic Acid: Synthetic Irreplaceability


The combination and precise positioning of the cyano and methylthio groups on the benzoic acid core are critical for achieving desired reactivity profiles and material properties . The 4-cyano group is a strong electron-withdrawing group, while the 2-methylthio group is a moderate electron-donating group that also possesses unique steric bulk and potential for further oxidation to a sulfoxide or sulfone [1]. This specific arrangement influences the compound's acid strength (pKa), lipophilicity, and ability to participate in regioselective transformations, such as nucleophilic aromatic substitution and cross-coupling reactions [1][2]. Generic substitution with analogs lacking either group or with different substitution patterns (e.g., 4-cyano-2-methoxybenzoic acid or 2-methylthio-4-nitrobenzoic acid) will result in significantly altered electronic properties, solubility, and reactivity, potentially leading to synthetic failure or suboptimal performance in downstream applications.

Oxygen analog (4-cyano-2-methoxy)
Lacks the oxidizable methylthio handle; acidity and reactivity profile may differ significantly, limiting direct replacement in synthetic sequences that require sulfide-to-sulfoxide/sulfone diversification.
Regioisomers or different electron-withdrawing groups
Changing the substitution pattern (e.g., 4-nitro instead of 4-cyano) shifts electronic character and lipophilicity, potentially altering reaction outcomes and downstream physicochemical properties.
Unsubstituted or mono-substituted benzoic acids
Absence of the push-pull electronic system removes the unique activation/deactivation balance, impacting regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions.

4-Cyano-2-(methylthio)benzoic Acid: Procurement Evidence


pKa Comparison with Oxygen Analog

Based on established trends for para-substituted benzoic acids, the methylthio group imparts a stronger acid-strengthening effect than the methoxy group due to the sulfur atom's greater polarizability and reduced mesomeric electron donation [1]. While direct experimental pKa data for 4-cyano-2-(methylthio)benzoic acid is unavailable, class-level inference from para-analogs suggests its pKa is lower than that of 4-cyano-2-(methoxy)benzoic acid [1]. This difference in acidity can influence solubility profiles and reactivity in base-catalyzed reactions, offering a tangible advantage in specific synthetic sequences.

Acid Strength (pKa)
Class-level
Alkylthio vs alkoxy analog
May enhance solubility in basic media
Trend inferred from para-substituted benzoic acid studies; no experimental pKa available for this specific scaffold.
Acid Dissociation Constant Electronic Effects Solubility Reactivity

LogP Comparison with Cyano-Deficient Analogs

The presence of the sulfur atom in the methylthio group increases the compound's lipophilicity compared to analogs lacking sulfur or containing a cyano group alone. The computed XLogP3 value for 4-cyano-2-(methylthio)benzoic acid is 1.7 [1], which is higher than that of 4-cyanobenzoic acid (XLogP3 = 1.56) [2] and significantly higher than 2-(methylthio)benzoic acid without the cyano group (XLogP3 = 2.1, but the cyano group reduces lipophilicity) [3]. This balanced lipophilicity, driven by the synergistic effect of both substituents, is crucial for optimizing pharmacokinetic properties in drug discovery campaigns.

Lipophilicity (XLogP3)
Cross-study
ΔXLogP3 = +0.14 vs 4-cyanobenzoic acid
ΔXLogP3 = −0.40 vs 2-(methylthio)benzoic acid
Balanced lipophilicity may support permeability
Computed XLogP3 values; experimental logP may differ. Synergy of both substituents creates an intermediate profile.
LogP Lipophilicity Membrane Permeability ADME

Oxidizable Methylthio Handle Advantage

The methylthio group serves as a versatile synthetic handle that can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling late-stage diversification of molecular scaffolds [1]. This feature is absent in oxygen analogs (e.g., 4-cyano-2-methoxybenzoic acid) where the ether is typically inert under similar conditions. Furthermore, the methylthio group can participate in nucleophilic aromatic substitution reactions or act as a directing group in C-H activation chemistry [2]. While specific reaction yields for 4-cyano-2-(methylthio)benzoic acid are not available, this class-level functional group reactivity provides a clear synthetic advantage over non-sulfur-containing analogs, justifying its selection in complex molecule synthesis.

Synthetic Handle
Class-level
Methylthio → sulfoxide / sulfone O-analog inert
Enables late-stage diversification
Class-level reactivity; specific yields not reported. May serve as leaving group or directing group in metal-catalyzed reactions.
Synthetic Handle Oxidation Sulfoxide Sulfone Cross-Coupling

Commercial Availability & Purity

4-Cyano-2-(methylthio)benzoic acid is commercially available from multiple vendors with specified purity levels, enabling reliable procurement for research and development [1]. The compound is offered in quantities ranging from 100 mg to 25 g, with a minimum purity of ≥95% . Pricing data indicates a cost of approximately €673.20 for 1 g from abcr [1], providing a benchmark for budget planning. While comparable analogs may also be available, the specific combination of substituents in this compound is less common, making its commercial availability a critical factor for projects requiring this exact scaffold.

Supply & Purity
Supporting evidence
≥95%100 mg – 25 g available
Ready procurement, no custom synthesis
Pricing benchmark ~€673/1g (abcr); vendor specifications may vary.
Purity Pricing Supply Chain Quality Control

4-Cyano-2-(methylthio)benzoic Acid: Key Applications


Kinase Inhibitors & CNS Drug Candidates

The balanced lipophilicity (XLogP3 = 1.7) and the presence of a cyano group, a common bioisostere for halogens or carbonyls, make 4-cyano-2-(methylthio)benzoic acid a valuable intermediate for constructing kinase inhibitors and central nervous system (CNS) drug candidates [1]. The methylthio group can be further functionalized to optimize target binding or pharmacokinetic properties [2].

Herbicide & Fungicide Building Blocks

Alkylthio-substituted benzoic acids are recognized intermediates in the synthesis of herbicidally active compounds [1]. The cyano and methylthio groups of 4-cyano-2-(methylthio)benzoic acid provide a scaffold amenable to further elaboration into agrochemical agents targeting specific plant enzymes or fungal pathways [2].

Organic Semiconductors & MOFs Precursor

The electron-donating methylthio group and electron-withdrawing cyano group create a push-pull electronic system that can be exploited in the design of organic semiconductors and conductive materials [1]. The carboxylic acid functionality serves as an anchoring group for incorporation into metal-organic frameworks (MOFs), enabling applications in gas storage, catalysis, and sensing [1].

Application
Selection Property
Validation Focus
Kinase inhibitor & CNS research intermediate
Cyano bioisostere with balanced lipophilicity
Target engagement & ADME assay context
Herbicide & fungicide building block
Alkylthio-substituted benzoic acid scaffold
Enzyme inhibition or pathway activity screening
Organic semiconductor & MOF precursor
Push-pull electronic system with carboxylic anchor
Charge transport measurement or framework stability tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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